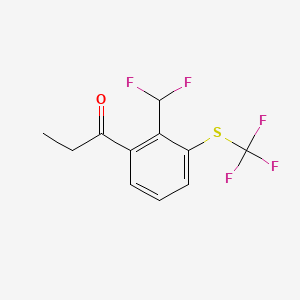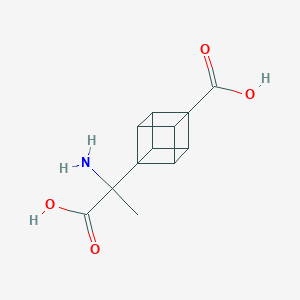
1-(3-(Bromomethyl)-4-mercaptophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Bromomethyl)-4-mercaptophenyl)propan-2-one is an organic compound with a complex structure that includes a bromomethyl group, a mercapto group, and a propanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Bromomethyl)-4-mercaptophenyl)propan-2-one typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as 3-methyl-4-mercaptophenylpropan-2-one, using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(Bromomethyl)-4-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts like triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate, solvents like water or acetic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.
Major Products
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Oxidation: Products include disulfides or sulfonic acids.
Reduction: Products include alcohols.
Aplicaciones Científicas De Investigación
1-(3-(Bromomethyl)-4-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-(Bromomethyl)-4-mercaptophenyl)propan-2-one involves its reactive functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the mercapto group can form disulfide bonds or undergo oxidation. These reactions can modulate the activity of biological molecules or materials, making the compound useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-(Chloromethyl)-4-mercaptophenyl)propan-2-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(3-(Bromomethyl)-4-hydroxyphenyl)propan-2-one: Similar structure but with a hydroxy group instead of a mercapto group.
Propiedades
Fórmula molecular |
C10H11BrOS |
|---|---|
Peso molecular |
259.16 g/mol |
Nombre IUPAC |
1-[3-(bromomethyl)-4-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H11BrOS/c1-7(12)4-8-2-3-10(13)9(5-8)6-11/h2-3,5,13H,4,6H2,1H3 |
Clave InChI |
IEELGOBADDKYSM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=CC(=C(C=C1)S)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


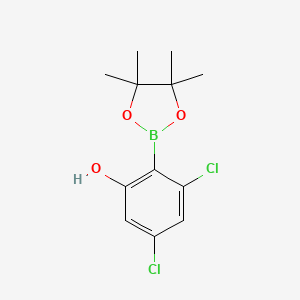
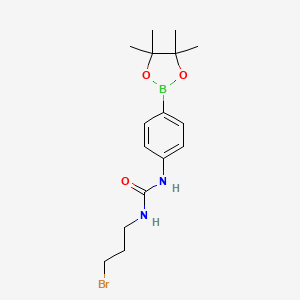





![(1S,2S,7R,9S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B14058626.png)
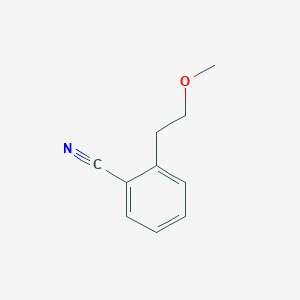
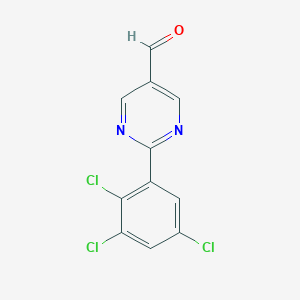
![2,5-Bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B14058642.png)
![[(4-Methylphenyl)methylideneamino]urea](/img/structure/B14058653.png)
